Cetyl Palmitate

Description

Properties

IUPAC Name |

hexadecyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDJXZJSCPSGGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047114 | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

540-10-3, 95912-87-1, 100231-74-1 | |

| Record name | Cetyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=540-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl palmitate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000540103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095912871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100231741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl palmitate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexadecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmityl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C16-18, C12-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexadecyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cetyl palmitate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZA2S6B08X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cetyl Palmitate: A Comprehensive Technical Guide for Formulation Scientists

An In-depth Exploration of the Chemical Structure, Physicochemical Properties, and Applications of a Versatile Excipient in Pharmaceutical and Cosmetic Development.

Executive Summary

Cetyl palmitate, the ester of cetyl alcohol and palmitic acid, is a multifunctional ingredient widely employed in the pharmaceutical, cosmetic, and personal care industries.[1] Its waxy, crystalline nature at room temperature, coupled with its desirable emollient, thickening, and stabilizing properties, makes it a valuable component in a diverse range of formulations.[2] This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, physicochemical characteristics, synthesis, and multifaceted applications, with a particular focus on its role in advanced drug delivery systems.

Chemical Identity and Structure

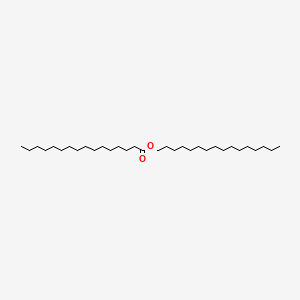

This compound, with the IUPAC name hexadecyl hexadecanoate, is a saturated fatty acid ester.[3][4] It is formed through the formal condensation of palmitic acid (a 16-carbon saturated fatty acid) and cetyl alcohol (a 16-carbon fatty alcohol).[3][5]

Chemical Formula: C₃₂H₆₄O₂[2]

CAS Number: 540-10-3[6]

Synonyms: Hexadecyl hexadecanoate, Palmityl palmitate, Hexadecanoic acid hexadecyl ester[4][6]

The molecular structure of this compound consists of a long, saturated hydrocarbon chain, which imparts its characteristic lipophilic and waxy properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its functionality in various formulations. It exists as a white, waxy solid, often in the form of flakes or pellets, with a faint, pleasant odor.[5]

| Property | Value | Reference |

| Molecular Weight | 480.86 g/mol | [4][5] |

| Appearance | White, waxy, crystalline solid | [2] |

| Melting Point | 44 - 56 °C | [6] |

| Solubility | Insoluble in water; soluble in oils, hot acetone, and most organic solvents. | [6][7] |

| HLB Value | 10 | [6] |

| Acid Value | max. 1 | [5] |

| Saponification Value | 112-123 | [5] |

The relatively low melting point of this compound allows for easy incorporation into the oil phase of emulsions during manufacturing.[6] Its insolubility in water and solubility in oils make it an excellent emollient and occlusive agent, forming a protective barrier on the skin to reduce moisture loss.[5][6]

Synthesis and Manufacturing

Historically, this compound was a primary constituent of spermaceti, a waxy substance found in the head of sperm whales. Due to the ban on whaling, modern production relies on the esterification of plant- or animal-derived fatty acids and alcohols.[3] The primary synthesis route involves the reaction of palmitic acid with cetyl alcohol.[5][8]

This reaction can be catalyzed by various methods, including enzymatic processes using lipases, which offer a solvent-free and environmentally friendly approach.[8][9] Key parameters influencing the reaction rate and yield include temperature, catalyst concentration, and the molar ratio of the reactants.[9]

Caption: Synthesis of this compound via esterification.

Applications in Pharmaceutical and Cosmetic Formulations

This compound's versatile properties make it a valuable excipient in a wide array of products.[10]

Emollient and Moisturizer

In skincare and cosmetic products, this compound functions as an emollient, softening and smoothing the skin's surface.[2][11] It forms a protective, non-greasy film that helps to prevent transepidermal water loss, thereby maintaining skin hydration.[6][12] This makes it a common ingredient in creams, lotions, and lip balms, particularly for dry and sensitive skin types.[6][13]

Thickening Agent and Stabilizer

This compound acts as a thickening agent, imparting a desirable viscosity and creamy texture to emulsions.[2][5] It also contributes to the stability of formulations by preventing the separation of oil and water phases.[1][6] In stick products like lipsticks and deodorant sticks, it provides structure and improves the payoff characteristics.[6][14]

Advanced Drug Delivery: Solid Lipid Nanoparticles (SLNs)

A significant application of this compound in the pharmaceutical field is its use in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). SLNs are colloidal drug delivery systems that offer several advantages, including controlled and targeted drug release.

The crystalline structure of this compound provides a solid matrix for encapsulating active pharmaceutical ingredients (APIs).[15] This can protect the API from degradation, improve its bioavailability, and enable sustained release over an extended period.[16][17] The crystallinity of the this compound in SLNs is a critical parameter that influences drug loading, entrapment efficiency, and the release profile of the encapsulated drug.[15] Studies have shown that this compound-based SLNs can achieve high encapsulation efficiency and provide a controlled release profile for up to 48 hours.[17]

Caption: this compound as a matrix in SLNs for controlled drug release.

Experimental Protocols

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of a this compound sample.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Thermometer

Procedure:

-

Finely powder a small amount of the this compound sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10°C per minute until the temperature is about 10°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

Gas Chromatography (GC) for Purity Assessment

Objective: To determine the purity of a this compound sample and identify any impurities.

Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID).

-

Column: Fused-silica capillary column (e.g., 0.53-mm × 10-m) with a suitable stationary phase (e.g., G2).[18]

-

Carrier Gas: Helium.[18]

-

Temperatures:

-

Injection Volume: 1 µL[18]

Procedure:

-

Standard Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., n-Hexane).[18]

-

Sample Preparation: Prepare a solution of the this compound sample to be tested in the same solvent and at the same concentration as the standard.[18]

-

Injection: Inject the standard and sample solutions into the gas chromatograph.

-

Analysis: Compare the chromatogram of the sample to that of the standard. The retention time of the major peak in the sample chromatogram should correspond to that of the this compound peak in the standard chromatogram.[18] The area of the this compound peak relative to the total area of all peaks in the chromatogram is used to calculate the purity.

Safety and Regulatory Information

This compound is generally considered a safe and non-irritating ingredient for use in cosmetic and pharmaceutical products.[6][19] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics.[6][19]

-

Skin Irritation: Studies have shown that this compound has a low potential for skin irritation and sensitization.[6][19]

-

Eye Irritation: Eye irritation tests have shown very mild or no irritation.[6][19]

-

Toxicity: Dermal acute and subchronic studies have not shown evidence of toxicity.[19]

It is important to handle this compound in accordance with good industrial hygiene and safety practices.[20] When handling the molten substance, appropriate personal protective equipment should be worn to prevent thermal burns.[21]

Conclusion

This compound is a highly versatile and valuable excipient for researchers, scientists, and drug development professionals. Its well-characterized physicochemical properties, excellent safety profile, and multifaceted functionalities as an emollient, thickener, stabilizer, and a key component in advanced drug delivery systems like SLNs, make it an indispensable ingredient in the formulation of a wide range of pharmaceutical and cosmetic products. A thorough understanding of its chemical structure and properties is crucial for optimizing its performance in various applications and for the development of innovative and effective formulations.

References

- Avena Lab. (n.d.). This compound TDS ENG.

- Cosmetic Ingredients Guide. (2025, December 25). This compound.

- SpecialChem. (2024, January 31). This compound (Emollient): Cosmetic Ingredient INCI.

- Ataman Kimya. (n.d.). This compound.

- Grokipedia. (n.d.). This compound.

- ResearchGate. (2024, April 4). Lipase-Catalyzed Synthesis of this compound in the Presence of n-Hexane and Ethyl Ether.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Pharmaceutical Excipient for Enhanced Drug Delivery.

- Natural Micron Pharm Tech. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Spectrum of this compound: From Skincare to Industrial Applications.

- Ataman Kimya. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10889, this compound.

- Benchchem. (n.d.). Comparative analysis of Cetyl Acetate and this compound as solid lipid nanoparticle components.

- ResearchGate. (n.d.). The effect of this compound crystallinity on physical properties of gamma-oryzanol encapsulated in solid lipid nanoparticles.

- RAU Cosmetics. (n.d.). This compound: Natural emollient in skin care.

- European Pharmacopoeia. (n.d.). This compound Cetylis palmitas.

- Tradeasia International. (2025, October 5). Pharmaceutical-Grade this compound: A $5B Drug Delivery Opportunity.

- aseschem. (n.d.). This compound (Cetyl Ester).

- FAO AGRIS. (2018). Enzymatic kinetics of this compound synthesis in a solvent-free system.

- Chempri. (n.d.). This compound.

- Parchem. (n.d.). This compound (Cas 540-10-3).

- UniBa. (n.d.). Preparation of this compound based- PEGylated Solid Lipid Nanoparticles by Microfluidic technique.

- USP-NF. (2025, February 14). This compound.

- Wikipedia. (n.d.). This compound.

- Cosmetics Info. (n.d.). This compound.

- PubMed. (n.d.). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles.

- Sigma-Aldrich. (n.d.). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles.

- Anmol Chemicals. (2025, October 9). This compound or Hexadecyl Palmitate SDS of Manufacturers.

- Santa Cruz Biotechnology. (n.d.). This compound - SDS (Safety Data Sheet).

- Spectrum Chemical. (2015, March 20). SAFETY DATA SHEET - this compound.

- Sigma-Aldrich. (n.d.). This compound Pharmaceutical Secondary Standard; Certified Reference Material.

- Sigma-Aldrich. (n.d.). This compound Pharmaceutical Secondary Standard; Certified Reference Material.

- Making Cosmetics. (2024, August 15). This compound.

Sources

- 1. Chempri [chempri.com]

- 2. specialchem.com [specialchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. avenalab.com [avenalab.com]

- 7. uspbpep.com [uspbpep.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic kinetics of this compound synthesis in a solvent-free system [agris.fao.org]

- 10. This compound - Natural Micron Pharm Tech [nmpharmtech.com]

- 11. This compound | Cosmetic Ingredients Guide [ci.guide]

- 12. nbinno.com [nbinno.com]

- 13. rau-cosmetics.de [rau-cosmetics.de]

- 14. makingcosmetics.com [makingcosmetics.com]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. Pharmaceutical-Grade this compound: A $5B Drug Delivery Opportunity [oleochemicalsasia.com]

- 18. trungtamthuoc.com [trungtamthuoc.com]

- 19. cosmeticsinfo.org [cosmeticsinfo.org]

- 20. spectrumchemical.com [spectrumchemical.com]

- 21. makingcosmetics.com [makingcosmetics.com]

Cetyl palmitate CAS number 540-10-3 technical data

An In-Depth Technical Guide to Cetyl Palmitate (CAS 540-10-3) for Pharmaceutical Development

Introduction: Understanding this compound

This compound (CAS: 540-10-3), with the IUPAC name hexadecyl hexadecanoate, is a long-chain fatty acid ester formed from the reaction of cetyl alcohol and palmitic acid.[1][2] Historically, it was the primary constituent of spermaceti, a wax harvested from the heads of sperm whales.[3][4] Today, for ethical and regulatory reasons, it is predominantly synthesized from vegetable sources like palm or coconut oil.[3][5] It presents as a white, waxy solid at room temperature, valued for its unique physicochemical properties that make it a highly versatile excipient in the pharmaceutical and cosmetic industries.[5]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the material science, analytical characterization, and functional applications of this compound, with a particular focus on its critical role in advanced drug delivery systems.

Physicochemical and Thermal Properties

The functionality of this compound in a formulation is a direct consequence of its chemical structure and physical properties. As an ester of two C16 saturated chains (palmitic acid and cetyl alcohol), it is a highly lipophilic and non-polar molecule.[3] This structure dictates its behavior as a waxy, crystalline solid that provides structure, emollience, and controlled-release characteristics to formulations.

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 540-10-3 | [6] |

| Molecular Formula | C₃₂H₆₄O₂ | [3][5] |

| Molecular Weight | 480.85 g/mol | [1][7] |

| Appearance | White to off-white waxy solid, flakes, or powder | [8][9] |

| Melting Point | 44 - 56 °C | [6][7][10] |

| Boiling Point | ~360 °C | [10] |

| Solubility | Insoluble in water; soluble in oils, hot acetone, and other organic solvents | [6][8][10] |

| Saponification Value | 112 - 123 | [2] |

| Acid Value | Max. 1.0 - 4.0 | [2][8] |

These properties, particularly its melting point near physiological temperatures and its solubility profile, are fundamental to its application. The low melting point allows for easy incorporation into formulations via melt-emulsification techniques, while its insolubility in water is key to its function as an occlusive agent and a matrix for lipid-based nanoparticles.[6]

Synthesis and Manufacturing

Commercial this compound is predominantly produced through the direct esterification of cetyl alcohol (1-hexadecanol) with palmitic acid (hexadecanoic acid).[2][5] This reaction is a condensation process that eliminates a molecule of water.

The causality behind this choice of synthesis is driven by the high availability and relatively low cost of the starting materials, which can be derived from vegetable oils.[2] More advanced, green-chemistry approaches may utilize enzymatic catalysis, such as lipase, to drive the reaction under milder conditions, often in the presence of organic solvents like n-hexane to improve reaction rates and substrate solubility.[11][12]

Analytical Characterization Techniques

For quality control and research, a multi-faceted analytical approach is required to fully characterize this compound, especially when used in advanced formulations like nanoparticles. The choice of technique is dictated by the property being investigated.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the melting point, enthalpy of fusion, and crystallinity of this compound.[13][14] This is critical for drug development because changes in the lipid's crystalline state can affect drug loading, stability, and release profiles.[15][16] A pure, highly crystalline this compound will show a sharp endothermic peak corresponding to its melting point.[13] In formulations like Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), the peak may broaden, shift to a lower temperature, or show a reduced enthalpy, indicating a less ordered or amorphous crystal lattice, which is often desirable for higher drug encapsulation.[15][16]

Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan. Prepare an empty, sealed pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 80 °C at a constant rate of 5-10 °C/min under a nitrogen purge (50 mL/min).

-

Cool the sample back to 25 °C.

-

(Optional) Perform a second heating cycle to evaluate thermal history.

-

-

Data Analysis: Determine the onset temperature, peak melting temperature (Tpeak), and the enthalpy of fusion (ΔH) from the endotherm in the first heating scan.

Crystallographic Analysis: Powder X-Ray Diffraction (PXRD)

PXRD provides direct insight into the crystal structure and polymorphism of the material.[17][18] Bulk this compound typically exhibits sharp, intense diffraction peaks, indicative of a highly ordered crystalline structure.[19][20] When formulated into nanoparticles, these peaks may decrease in intensity or broaden, signifying a reduction in crystallinity or the presence of smaller crystallites.[17][21] Studies have shown that this compound in SLNs can form a lamellar lattice structure, which may adopt a different modification than the bulk material.[21][22] This structural arrangement is crucial for its ability to entrap drug molecules.[20]

Protocol: PXRD Analysis of this compound Formulations

-

Sample Preparation: Prepare a flat, uniform layer of the powder sample (either bulk material or lyophilized nanoparticles) on a sample holder.

-

Instrument Setup: Mount the sample holder in the diffractometer.

-

Data Acquisition:

-

Use Cu Kα radiation (λ = 1.54 Å).

-

Scan the sample over a 2θ range of 5° to 40°.

-

Use a step size of 0.02° and a scan speed of 2°/min.

-

-

Data Analysis: Analyze the resulting diffractogram for the position (2θ angle) and intensity of the diffraction peaks. Compare the pattern of the formulated sample to the bulk material to identify changes in crystallinity.

Chromatographic and Other Techniques

-

Gas Chromatography (GC): Used for assessing the purity and composition of this compound, particularly to quantify residual starting materials like cetyl alcohol or palmitic acid.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the chemical identity by identifying characteristic functional groups, such as the ester carbonyl stretch (~1740 cm⁻¹). It can also detect interactions between the lipid and an encapsulated drug.

-

Photon Correlation Spectroscopy (PCS) / Dynamic Light Scattering (DLS): Essential for nanoparticle formulations, this technique measures particle size, size distribution (Polydispersity Index, PDI), and zeta potential, which are critical parameters for stability and biological performance.[23][24]

Safety and Toxicology

This compound is widely regarded as a safe and non-toxic material for cosmetic and topical pharmaceutical applications. [3]Extensive reviews by the Cosmetic Ingredient Review (CIR) Expert Panel have concluded that it is safe for use in cosmetic products. [6]

| Toxicity Endpoint | Result | Classification/Comment | Source(s) |

|---|---|---|---|

| Acute Oral Toxicity | LD50 > 5,000 mg/kg (rat) | Not classified as acutely toxic | [25] |

| Acute Dermal Toxicity | LD50 > 2,000 mg/kg (rat) | Not classified as acutely toxic | [25] |

| Skin Irritation | Non-irritant to minimally irritating | Generally considered non-irritating | [6][26] |

| Eye Irritation | Very mild or no irritation | Not classified as an eye irritant | [6] |

| Sensitization | No signs of sensitization or phototoxicity | Not considered a sensitizer | [3][6] |

| Mutagenicity | Not classified as germ cell mutagenic | No evidence of mutagenicity | [25] |

| Carcinogenicity | Not classified as carcinogenic | No evidence of carcinogenicity | [25]|

The material is stable under normal storage conditions but can react violently with strong oxidizing agents. [25]Good industrial hygiene practices, such as avoiding dust formation, should be followed. [27]

Conclusion

This compound (CAS 540-10-3) is a well-characterized, safe, and highly functional pharmaceutical excipient. Its utility extends far beyond its traditional role as an emollient and thickener. For drug development professionals, its most compelling application lies in its function as a solid lipid matrix for nanostructured drug delivery systems like SLNs and NLCs. A thorough understanding of its thermal and crystallographic properties, analyzed through techniques like DSC and PXRD, is paramount to designing stable and effective nanoparticle formulations with high drug loading and controlled-release kinetics. Its favorable safety profile and basis in renewable resources further solidify its position as a key enabling ingredient for the next generation of topical and systemic drug delivery technologies.

References

-

Avena Lab. This compound TDS ENG. 6

-

SpecialChem. (2024). This compound (Emollient): Cosmetic Ingredient INCI. 5

-

Sigma-Aldrich. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. 17

-

ResearchGate. (2024). Lipase-Catalyzed Synthesis of this compound in the Presence of n-Hexane and Ethyl Ether. 11

-

Grokipedia. This compound. 3

-

NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Key Pharmaceutical Excipient for Enhanced Drug Delivery. 28

-

Sigma-Aldrich. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. 18

-

Hindawi. Lipase-Catalyzed Synthesis of this compound in the Presence of n-Hexane and Ethyl Ether. 12

-

Ataman Kimya. This compound.

-

PubChem - NIH. This compound | C32H64O2 | CID 10889. 1

-

Ataman Kimya. This compound. 2

-

European Pharmacopoeia. This compound Cetylis palmitas. 8

-

ResearchGate. Differential scanning calorimetry thermogram of (a) this compound,... 13

-

ChemicalBook. This compound CAS#: 540-10-3. 10

-

Parchem. This compound (Cas 540-10-3). 29

-

PubMed. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. 21

-

Sigma-Aldrich. This compound Pharmaceutical Secondary Standard; Certified Reference Material 540-10-3. 7

-

ResearchGate. Differential scanning calorimetry thermograms of this compound (CP);... 15

-

ResearchGate. Thermal analysis (DSC) of solid lipids (this compound, CP and... 14

-

Sigma-Aldrich. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. 22

-

Carl ROTH. (2024). Safety Data Sheet: this compound. 25

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential: this compound in Cosmetic Formulations. 30

-

Wikipedia. This compound. 4

-

PMC. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review. 31

-

Spectrum Chemical. (2015). SAFETY DATA SHEET - this compound. 27

-

DergiPark. Development of astaxanthin-loaded nanostructured lipid carriers using a combination of this compound and soybean oil. 16

-

MakingCosmetics Inc. (2024). This compound - SDS (Safety Data Sheet). 32

-

Otto Chemie Pvt. Ltd. This compound, ≥98% 540-10-3 India. 33

-

ChemicalBook. This compound - Safety Data Sheet. 26

-

Shandong Minglang Chemical Co., Ltd. This compound cas 540-10-3. 34

-

ResearchGate. X-ray diffraction patterns. Sample A: this compound bulk material,... 19

-

Impactfactor. (2024). Lipids Selection and Methods of Nanostructured Lipid Carrier for Topical Use. 35

-

ResearchGate. Differential scanning calorimetry (DSC) parameters (T onset , T peak ∆H... 36

-

PubMed. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies. 23

-

Catalynt. This compound.

-

UPIglobal. This compound Supplier | 540-10-3. 9

-

SciSpace. (2017). Top 10 papers published in the topic of this compound. 37

-

ResearchGate. (PDF) The effect of this compound crystallinity on physical properties of gamma-oryzanol encapsulated in solid lipid nanoparticles. 38

-

ResearchGate. (2025). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles | Request PDF. 20

-

PubMed. (2008). The effect of this compound crystallinity on physical properties of gamma-oryzanol encapsulated in solid lipid nanoparticles. 39

-

Semantic Scholar. Figure 25 from Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. 24

-

ResearchGate. DSC curves before (a) and after (b) thermal treatment. AP (perillyl... 40

Sources

- 1. This compound | C32H64O2 | CID 10889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. specialchem.com [specialchem.com]

- 6. avenalab.com [avenalab.com]

- 7. 棕榈酸棕榈酯 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 8. uspbpep.com [uspbpep.com]

- 9. This compound Supplier | 540-10-3 | Your Reliable Distributor UPIglobal [upichem.com]

- 10. This compound CAS#: 540-10-3 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] Lipase-Catalyzed Synthesis of this compound in the Presence of n-Hexane and Ethyl Ether | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. | Sigma-Aldrich [merckmillipore.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Crystallographic investigation of cetylpalmitate solid lipid nanoparticles. | Sigma-Aldrich [merckmillipore.com]

- 23. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Figure 25 from Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. | Semantic Scholar [semanticscholar.org]

- 25. carlroth.com:443 [carlroth.com:443]

- 26. This compound - Safety Data Sheet [chemicalbook.com]

- 27. spectrumchemical.com [spectrumchemical.com]

- 28. nbinno.com [nbinno.com]

- 29. parchem.com [parchem.com]

- 30. nbinno.com [nbinno.com]

- 31. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 32. makingcosmetics.com [makingcosmetics.com]

- 33. This compound, ≥98% 540-10-3 India [ottokemi.com]

- 34. This compound cas 540-10-3 [minglangchem.com]

- 35. impactfactor.org [impactfactor.org]

- 36. researchgate.net [researchgate.net]

- 37. scispace.com [scispace.com]

- 38. researchgate.net [researchgate.net]

- 39. The effect of this compound crystallinity on physical properties of gamma-oryzanol encapsulated in solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Hexadecyl Hexadecanoate

Foreword: Understanding Hexadecyl Hexadecanoate Beyond the Basics

To the dedicated researcher, scientist, and drug development professional, materials are not merely ingredients; they are functional components engineered by nature or synthesis to solve complex challenges. Hexadecyl hexadecanoate, commonly known in the industry as cetyl palmitate, is one such material.[1][2] It is an ester derived from the C16 saturated fatty acid, hexadecanoic acid (palmitic acid), and the C16 fatty alcohol, 1-hexadecanol (cetyl alcohol).[1] Historically sourced from spermaceti, this waxy solid is now predominantly derived from vegetable origins, aligning with modern sustainability standards.[1]

This guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the physicochemical properties of hexadecyl hexadecanoate. As a Senior Application Scientist, my objective is to illuminate not just what its properties are, but why they are critical for its function, particularly in the sophisticated realm of pharmaceutical sciences. We will explore how its thermal behavior, solubility, and solid-state characteristics are pivotal in its role as a key excipient in advanced drug delivery systems, such as solid lipid nanoparticles (SLNs), and as a functional component in topical formulations.[1][3]

Core Molecular and Physical Characteristics

A foundational understanding begins with the compound's fundamental properties. These values dictate its behavior in bulk and its interaction with other molecules.

Synthesis Pathway

The formation of hexadecyl hexadecanoate is a classic esterification reaction. This process is crucial as the reaction conditions and purity of reactants directly influence the final product's properties.

Caption: Esterification of palmitic acid and cetyl alcohol to yield hexadecyl hexadecanoate.

Summary of Physicochemical Properties

The following table consolidates the key quantitative data for hexadecyl hexadecanoate, providing a quick reference for formulation and analytical development.

| Property | Value | Source(s) |

| Synonyms | This compound, Palmityl palmitate | [1][2][4] |

| Appearance | White to almost white waxy solid, flakes, or crystalline powder | [1][5] |

| Molecular Formula | C₃₂H₆₄O₂ | [1][2] |

| Molecular Weight | 480.86 g/mol | [1][2] |

| Melting Point | 43 - 56 °C (Typical: ~54 °C) | [1][6] |

| Boiling Point | ~360 °C | |

| Density | ~0.989 g/cm³ (at 20°C) | |

| CAS Number | 540-10-3 | [1][2] |

Solubility Profile: The Key to Formulation

The solubility of an excipient is paramount, dictating the solvent systems suitable for processing and its miscibility with active pharmaceutical ingredients (APIs). Hexadecyl hexadecanoate's long, saturated hydrocarbon chains render it highly lipophilic and hydrophobic.[7]

-

Aqueous Solubility : It is practically insoluble in water and cold ethanol.[5][7][8] This property is fundamental to its function in creating a stable lipid matrix in SLNs, preventing water ingress and premature drug release.

-

Organic Solubility : Its solubility increases significantly in non-polar and moderately polar organic solvents, especially upon heating. It is soluble in hot acetone, boiling anhydrous ethanol, methylene chloride, chloroform, and oils.[5][7][8] This behavior is exploited during the hot homogenization method for nanoparticle production, where the lipid and drug are co-dissolved in a suitable solvent or melted together.

-

"Like Dissolves Like" : The principle is clearly demonstrated here. Its ester functionality provides a slight polar character, but this is overshadowed by the two 16-carbon aliphatic chains. This dual nature is essential for emulsification and stabilizing interfaces in cosmetic creams and lotions.[7]

Experimental Protocol: Solubility Determination

A robust understanding of solubility requires empirical testing. The equilibrium solubility method provides definitive data for formulation development.

Objective: To determine the solubility of hexadecyl hexadecanoate in a selected solvent (e.g., ethanol) at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of hexadecyl hexadecanoate to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

Separation: Allow the suspension to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

-

Quantification: Dilute the aliquot with a suitable solvent. Quantify the concentration of dissolved hexadecyl hexadecanoate using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

Calculation: Express the solubility in terms of mg/mL or mol/L.

Thermal Behavior and Solid-State Characterization

For a lipid excipient used in solid dosage forms like SLNs, thermal properties are not just data points; they define the manufacturing process window and the physical stability of the final product.

The reported melting point of hexadecyl hexadecanoate ranges from 43°C to 56°C.[6] This variation can be attributed to the purity of the material, as different grades exist for cosmetic and pharmaceutical applications.[5][9] The presence of other fatty acid esters can depress the melting point. The crystalline nature of this material is a key attribute, as it allows for the formation of a solid lipid core at physiological temperatures.

Experimental Protocol: Melting Point Analysis via Differential Scanning Calorimetry (DSC)

DSC is the gold-standard technique for characterizing the thermal transitions of lipids. It provides not only the melting point but also information on purity, polymorphism, and enthalpy of fusion.

Objective: To determine the onset melting temperature, peak melting temperature (Tₚ), and enthalpy of fusion (ΔH) of hexadecyl hexadecanoate.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of hexadecyl hexadecanoate into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 80°C).

-

Hold for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe recrystallization.

-

Perform a second heating scan to analyze the thermal history of the melt-crystallized sample.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. The melting event is observed as an endothermic peak. The onset temperature, peak maximum, and the integrated area under the peak (enthalpy of fusion) are calculated using the instrument's software.

Spectroscopic and Chromatographic Fingerprinting

Unambiguous identification and purity assessment are non-negotiable in pharmaceutical development. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization of hexadecyl hexadecanoate.

Caption: A logical workflow for the comprehensive characterization of hexadecyl hexadecanoate.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by C-H stretching vibrations (~2850-2950 cm⁻¹) from the long alkyl chains. The most diagnostic peak is the strong C=O ester carbonyl stretch, typically appearing around 1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum shows a characteristic triplet at ~4.0 ppm corresponding to the two protons on the carbon adjacent to the ester oxygen (-O-CH₂-). A triplet at ~2.2 ppm is from the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O). The bulk of the signal is a large multiplet between ~1.2-1.6 ppm from the many methylene (-CH₂-) groups, and terminal methyl (-CH₃) groups appear as triplets around 0.9 ppm.

-

¹³C NMR : The ester carbonyl carbon gives a signal around 174 ppm. The carbons adjacent to the ester linkage appear at ~65 ppm (-O-CH₂-) and ~34 ppm (-CH₂-C=O). The numerous methylene carbons resonate in the 22-32 ppm range, with the terminal methyl carbon appearing around 14 ppm.[10]

-

-

Mass Spectrometry (MS) : Electron ionization MS can be used for identification.[11][12] The molecular ion peak [M]⁺ at m/z 480.86 may be observed, though fragmentation is common.

-

Gas Chromatography (GC) : Due to its volatility at high temperatures, GC is an excellent method for assessing purity and quantifying related substances, such as residual starting materials (palmitic acid and cetyl alcohol).

Application in Focus: Solid Lipid Nanoparticles (SLNs)

The physicochemical properties of hexadecyl hexadecanoate converge to make it an exemplary lipid for SLN-based drug delivery.

Caption: Schematic of a Solid Lipid Nanoparticle utilizing hexadecyl hexadecanoate.

-

Biocompatibility : As an ester of naturally occurring fatty acids and alcohols, it is generally regarded as safe and biocompatible, minimizing toxicity concerns.

-

Solid Core : Its melting point above physiological temperature ensures the nanoparticle remains solid in vivo, allowing for controlled and sustained release of the entrapped drug.

-

High Lipophilicity : It can effectively solubilize and entrap lipophilic drugs, enhancing their bioavailability.[3]

-

Crystalline Structure : The ordered crystalline matrix can protect labile drugs from chemical degradation.

By understanding and controlling the physicochemical properties discussed in this guide, researchers can effectively harness hexadecyl hexadecanoate to design and manufacture robust, stable, and effective drug delivery systems.

References

-

Wikipedia. This compound. [Link]

-

Ataman Kimya. HEXADECYL HEXADECANOATE (this compound). [Link]

-

Ataman Kimya. HEXADECYL HEXADECANOATE (this compound). [Link]

-

Solubility of Things. This compound. [Link]

-

Anmol Chemicals. This compound or Hexadecyl Palmitate BP Ph Eur USP NF Manufacturers. [Link]

-

Stenutz. hexadecyl hexadecanoate. [Link]

-

The Good Scents Company. This compound hexadecanoic acid, hexadecyl ester. [Link]

- Google Patents.

-

Cheméo. Chemical Properties of Hexadecanoic acid, hexadecyl ester (CAS 540-10-3). [Link]

-

Muby Chemicals. This compound or Hexadecyl Palmitate Manufacturers, with SDS. [Link]

-

Cheméo. Hexadecanoic acid, hexadecyl ester. [Link]

-

Ataman Kimya. This compound. [Link]

-

NIST WebBook. Hexadecanoic acid, hexadecyl ester. [Link]

-

NIST WebBook. Hexadecanoic acid, hexadecyl ester. [Link]

- Google Patents. CN102094050B - Method for preparing hexadecanoic acid propylene glycol ester.

-

PubChem - NIH. This compound | C32H64O2 | CID 10889. [Link]

-

PubChem - NIH. Hexadecanoic acid, ion(1-) | C16H31O2- | CID 504166. [Link]

-

PMC - NIH. Aminoglycoside/Hexadecanoic Acid Complex Lamellar Core Nanoparticles. [Link]

-

Ataman Kimya. This compound (SETİL PALMİTAT). [Link]

-

Academia.edu. Isolation of Hexadecanoic Acid Methyl Ester and 1,1,2-Ethanetricarboxylic Acid. [Link]

-

PubChem - NIH. Myristyl palmitate | C30H60O2 | CID 78294. [Link]

-

ResearchGate. Proton NMR spectrum of hexadecanoic acid | Download Scientific Diagram. [Link]

-

NIH. Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. [Link]

-

ChemBK. hexadecyl palmitate. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. hexadecyl hexadecanoate [stenutz.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. Hexadecanoic acid, hexadecyl ester (CAS 540-10-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound or Hexadecyl Palmitate BP Ph Eur USP NF Manufacturers [anmol.org]

- 6. This compound, 540-10-3 [thegoodscentscompany.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. This compound or Hexadecyl Palmitate Manufacturers, with SDS [mubychem.com]

- 10. researchgate.net [researchgate.net]

- 11. Hexadecanoic acid, hexadecyl ester [webbook.nist.gov]

- 12. Hexadecanoic acid, hexadecyl ester [webbook.nist.gov]

Cetyl palmitate melting point and crystallization behavior

An In-depth Technical Guide to the Melting Point and Crystallization Behavior of Cetyl Palmitate

Abstract

This compound, the ester of cetyl alcohol and palmitic acid, is a cornerstone excipient in the pharmaceutical and cosmetic industries, prized for its texturizing, emollient, and stabilizing properties.[1][2] Its performance, particularly in advanced drug delivery systems like Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), is intrinsically linked to its thermal and crystalline characteristics. This guide provides a comprehensive analysis of the melting and crystallization behavior of this compound. We will explore its complex polymorphism, the analytical methodologies required for its characterization, and the profound implications of these properties on formulation stability, drug encapsulation, and release kinetics. This document is intended for researchers, formulation scientists, and drug development professionals seeking to harness the full potential of this versatile lipid excipient.

Introduction to this compound: Beyond the Basics

This compound (hexadecyl hexadecanoate) is a waxy, crystalline solid at ambient temperatures, traditionally known as the primary constituent of spermaceti.[3] Modern production relies on the sustainable esterification of plant-derived cetyl alcohol and palmitic acid.[1][4] Its utility extends from providing body and a non-greasy feel to lotions and creams to forming the solid matrix of sophisticated nanoparticle-based drug delivery systems.[5][6]

In the context of drug delivery, this compound is a lipid of choice for SLN and NLC formulations due to its biocompatibility, biodegradability, and ability to form a solid core that can protect sensitive active pharmaceutical ingredients (APIs) and control their release.[7][8] However, the solid state of the lipid is not static. It can exist in several different crystalline forms, a phenomenon known as polymorphism. The specific polymorph present, and the transitions between them, dictate the ultimate performance and stability of the final formulation. Understanding and controlling these crystalline behaviors are therefore paramount for rational drug product design.

Core Physicochemical Properties

A baseline understanding of this compound's properties is essential before delving into its complex thermal behavior. The reported values, especially for melting point, can vary depending on the purity and analytical method used.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₆₄O₂ | [1][3] |

| Molar Mass | 480.86 g·mol⁻¹ | [3] |

| Appearance | White to off-white waxy flakes, plates, or powder. | [2][5][9] |

| Melting Point | 43 – 57 °C (Range depends on purity and polymorph) | [1][3][5][10][11] |

| Solubility | Insoluble in water; soluble in oils, hot acetone, and other organic solvents. | [5][11] |

| Saponification Value | 110 – 130 | [9][12] |

The wide range reported for the melting point is the first indication of this compound's complex thermal nature. This variability is not merely experimental noise; it is a direct consequence of its polymorphic tendencies and the influence of purity. For instance, pharmacopeial grades such as "this compound 95" (minimum 90-95% pure) exhibit a higher and narrower melting range (approx. 52-53°C) compared to less pure grades.[9][13]

The Crux of the Matter: Crystallization and Polymorphism

Like many lipids, this compound can solidify from its molten state into different crystal lattices, or polymorphs. Each polymorph possesses a unique molecular arrangement, resulting in distinct physical properties, including melting point, solubility, and thermodynamic stability. The three principal polymorphic forms are:

-

α (Alpha) Form: This is the least stable, lowest melting point polymorph. It is often formed upon rapid cooling of the melt. Its hexagonal chain packing is relatively disordered, which can be advantageous for entrapping high concentrations of APIs due to the abundance of lattice imperfections.

-

β' (Beta Prime) Form: This form is metastable and has an intermediate melting point and stability. It features a more ordered orthorhombic perpendicular chain packing.

-

β (Beta) Form: This is the most thermodynamically stable polymorph with the highest melting point and the most ordered crystal lattice (triclinic parallel packing).[14] The transition from α or β' to the β form is an irreversible, exothermic process. While this stability is desirable for long-term storage, the highly ordered structure of the β form can create a perfect crystal lattice that tends to expel foreign molecules, including encapsulated drugs, over time.

The transformation between these states is a critical factor in formulation science. A product manufactured to contain the drug-accommodating α form may spontaneously transition to the stable β form during storage, leading to drug expulsion, particle aggregation, and a loss of therapeutic efficacy.

Caption: Polymorphic transitions of this compound.

Key Factors Influencing Thermal Behavior

The crystallization pathway of this compound is not predetermined; it is highly sensitive to both processing conditions and formulation composition.

-

Thermal History: The rate of cooling is a dominant factor. Fast cooling from the melt kinetically traps the molecules in the less stable α form. Slower cooling or holding the material at a temperature just below its melting point (a process called annealing) provides the necessary time and energy for molecules to arrange themselves into the more stable β' and ultimately β forms.

-

Purity: The presence of impurities, including other fatty acid esters or residual starting materials, disrupts the packing of lipid molecules. This interference hinders the formation of a perfect crystal lattice, often leading to a depression of the melting point and a lower degree of crystallinity.

-

Formulation Excipients: In SLN and NLC systems, the crystallization of this compound is significantly influenced by other components.

-

Liquid Lipids (Oils): The inclusion of liquid lipids (like caprylic/capric triglycerides in NLCs) creates imperfections in the crystal lattice. This less-ordered structure can reduce the potential for drug expulsion during storage and increases the drug-loading capacity.[15]

-

Surfactants/Emulsifiers: Surfactants, essential for stabilizing nanoparticles, adsorb at the lipid-water interface. This can influence the nucleation and crystal growth process.

-

Active Pharmaceutical Ingredient (API): The API itself can act as an impurity within the lipid matrix, altering the melting point and crystallinity.[16] The extent of this effect depends on the API's solubility in the lipid melt and its molecular structure.

-

Standardized Protocols for Thermal and Crystalline Analysis

To reliably characterize this compound and its formulations, a multi-technique approach is essential. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are the workhorses of solid-state analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It provides quantitative data on melting points, transition enthalpies (the energy required for melting), and crystallization events. A typical DSC thermogram of pure this compound in its stable β form will show a single, sharp endothermic peak around 54-57°C.[10][14] The presence of multiple peaks or a broadened peak at lower temperatures can indicate the presence of less stable polymorphs or impurities.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Sealing: Hermetically seal the pan to prevent any mass loss during heating. An empty sealed pan should be used as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Initial Equilibration: Equilibrate the cell at 25°C.

-

First Heating Scan: Heat the sample from 25°C to 80°C at a controlled rate (e.g., 5-10°C/min). This scan melts the sample and reveals its initial thermal properties.

-

Cooling Scan: Cool the sample from 80°C back to 25°C at a controlled rate (e.g., 10°C/min). This step induces recrystallization.

-

Second Heating Scan: Heat the sample again from 25°C to 80°C at the same rate as the first scan. This scan reveals the thermal properties of the recrystallized material, providing insights into the polymorphs formed under controlled cooling.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and the integrated peak area (enthalpy of fusion, ΔH) for all thermal events. A decrease in melting point or enthalpy in a formulated product compared to the bulk lipid often indicates a less ordered crystalline structure or amorphization.[17]

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique that provides definitive information about the crystalline structure of a material. Each polymorph has a unique crystal lattice, which results in a characteristic diffraction pattern of sharp peaks at specific angles (2θ). The stable β form of this compound is known to exhibit an orthorhombic lattice structure.[16][18] The absence of sharp peaks, replaced by a broad halo, indicates an amorphous (non-crystalline) state.

Experimental Protocol: PXRD Analysis of this compound

-

Sample Preparation: Gently pack the powder sample into a sample holder, ensuring a flat, level surface. For nanoparticle dispersions, samples are typically lyophilized (freeze-dried) first to obtain a powder.

-

Instrument Setup: Mount the sample holder in the diffractometer.

-

Data Acquisition:

-

Radiation Source: Typically Cu Kα radiation (λ = 1.54 Å).

-

Scan Range: Scan the sample over a 2θ range of 5° to 40°.

-

Scan Parameters: Use a step size of 0.02° and a scan speed of 1-2°/min.

-

-

Data Analysis: Compare the obtained diffraction pattern with reference patterns for the known polymorphs of this compound. The presence and position of characteristic peaks confirm the polymorphic form. The sharpness of the peaks relates to the degree of crystallinity.

Caption: Experimental workflow for solid-state characterization.

Implications for Pharmaceutical Development

The thermal and crystalline behavior of this compound is not merely an academic curiosity; it has direct and significant consequences for drug product performance.

-

Physical Stability: As mentioned, the transition to the β-polymorph can lead to drug expulsion from SLNs. This not only reduces the drug load but can also cause the expelled drug to crystallize on the nanoparticle surface, leading to particle growth and aggregation.

-

Drug Loading Efficiency: The less-ordered α and β' forms, with their lattice imperfections, can accommodate more drug molecules. Therefore, manufacturing processes that favor these forms (e.g., rapid cooling/solidification) can lead to higher initial drug encapsulation efficiency.[19]

-

Controlled Release: The release of a drug from an SLN or NLC matrix is governed by diffusion through the lipid and degradation of the matrix. A highly crystalline (β-form) matrix presents a more tortuous and restrictive path for the drug, leading to a slower release rate.[15] Formulations containing a mix of polymorphs or a less-ordered structure may exhibit a more complex, often biphasic, release profile with an initial burst release followed by sustained release.[15]

Conclusion

This compound is a highly versatile and valuable excipient, but its successful application, especially in advanced pharmaceutical formulations, requires a deep understanding of its solid-state chemistry. Its melting point is not a single value but a range that reflects its polymorphic nature. The ability to crystallize into different forms (α, β', and β) is the most critical attribute governing its performance. The transition from metastable to stable forms directly impacts drug loading, release kinetics, and the long-term physical stability of drug products.

Therefore, for any scientist or researcher working with this compound, comprehensive characterization using techniques like DSC and PXRD is not optional—it is a prerequisite for developing robust, stable, and effective formulations. By carefully controlling processing parameters and understanding the interactions between this compound and other formulation components, it is possible to manipulate its crystallization behavior to achieve desired product performance attributes.

References

- Ataman Kimya. (n.d.). This compound.

- ResearchGate. (n.d.). The effect of this compound crystallinity on physical properties of gamma-oryzanol encapsulated in solid lipid nanoparticles.

- Sigma-Aldrich. (n.d.). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles.

- SpecialChem. (2024, January 31). This compound (Emollient): Cosmetic Ingredient INCI.

- Wikipedia. (n.d.). This compound.

- PubMed. (n.d.). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Key Pharmaceutical Excipient for Enhanced Drug Delivery.

- Parchem. (n.d.). This compound (Cas 540-10-3).

- Ataman Kimya. (n.d.). HEXADECYL HEXADECANOATE (this compound).

- Ataman Kimya. (n.d.). This compound.

- ResearchGate. (2025, August 10). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles | Request PDF.

- ResearchGate. (n.d.). Thermal analysis (DSC) of solid lipids (this compound, CP and Beeswax, BW), Lidocaine (LD) and NLC#7_2 (from experiment 2).

- ResearchGate. (n.d.). Differential scanning calorimetry thermograms of this compound (CP);....

- Tradeasia International. (2025, October 5). Pharmaceutical-Grade this compound: A $5B Drug Delivery Opportunity.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind this compound: Understanding Its Role as a Natural Ester Emollient.

- Sigma-Aldrich. (n.d.). Crystallographic investigation of cetylpalmitate solid lipid nanoparticles.

- ResearchGate. (n.d.). Differential scanning calorimetry thermogram of (a) this compound,....

- ResearchGate. (n.d.). TG curves before (a) and after (b) thermal treatment F1 (this compound),....

- PubMed. (2007, August). This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies.

- Benchchem. (n.d.). Comparative analysis of Cetyl Acetate and this compound as solid lipid nanoparticle components.

- ResearchGate. (n.d.). Melting point (peak maximum), onset and enthalpy of this compound....

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- Muby Chemicals. (2024, October 21). This compound or Hexadecyl Palmitate Manufacturers, with SDS.

- Sigma-Aldrich. (n.d.). This compound Pharmaceutical Secondary Standard; Certified Reference Material 540-10-3.

- Google Patents. (n.d.). NZ332959A - Preparation of cetyl myristate and this compound.

- The Good Scents Company. (n.d.). This compound hexadecanoic acid, hexadecyl ester.

- NIH. (2024, April 18). Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components.

- Avena Lab. (n.d.). This compound TDS ENG.

- C:\DOCUME1\xpress\LOCALS1\Temp.aptcache\26-A-E026/tfa03332. (n.d.).

- Ataman Kimya A.Ş. (n.d.). This compound.

- NIH. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC.

- Grokipedia. (n.d.). This compound.

- Making Cosmetics. (2024, August 15). This compound.

- pharmacopeia.cn. (n.d.). This compound, chemical structure, molecular formula, Reference Standards.

Sources

- 1. specialchem.com [specialchem.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. makingcosmetics.com [makingcosmetics.com]

- 5. atamankimya.com [atamankimya.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. This compound or Hexadecyl Palmitate Manufacturers, with SDS [mubychem.com]

- 10. researchgate.net [researchgate.net]

- 11. avenalab.com [avenalab.com]

- 12. parchem.com [parchem.com]

- 13. uspbpep.com [uspbpep.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound-based NLC for topical delivery of Coenzyme Q(10) - development, physicochemical characterization and in vitro release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmaceutical-Grade this compound: A $5B Drug Delivery Opportunity [oleochemicalsasia.com]

Cetyl Palmitate: A Comprehensive Guide to Natural Sources and Synthetic Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl palmitate (hexadecyl hexadecanoate), a wax ester with the chemical formula C32H64O2, is a highly valued ingredient in the pharmaceutical, cosmetic, and personal care industries for its emollient, thickening, and stabilizing properties.[1][2] This technical guide provides a comprehensive exploration of this compound, covering its primary natural sources and detailing the principal synthetic routes for its production. We will delve into the causality behind various experimental choices in both traditional chemical synthesis and modern enzymatic processes. This document is designed to serve as a foundational resource for researchers, chemists, and formulation scientists, offering field-proven insights, detailed experimental protocols, and comparative data to guide laboratory and industrial-scale production.

Introduction: Understanding this compound

This compound is the ester formed from the reaction of cetyl alcohol (1-hexadecanol) and palmitic acid (hexadecanoic acid).[3][4] At room temperature, it is a white, crystalline, waxy solid with a faint odor and a melting point between 43°C and 56°C.[5] Its historical significance is tied to spermaceti, the prized wax from sperm whales, where it is the primary constituent.[3] Today, ethical and sustainability concerns have shifted production towards plant-derived and synthetic sources.[6]

The molecule's long hydrocarbon chains give it excellent lubricating and occlusive properties, allowing it to form a protective barrier on the skin that reduces moisture loss.[7] This makes it a cornerstone ingredient for adding texture, viscosity, and skin-conditioning benefits to creams, lotions, ointments, and other formulations.[8] Furthermore, its stability and biocompatibility have led to its use in pharmaceutical applications, including as a component in solid lipid nanoparticles (SLN) for drug delivery and as a lubricant in tablet manufacturing.[3]

This guide will first survey the key natural reservoirs of this compound and then provide a detailed examination of the primary synthetic pathways: acid-catalyzed chemical esterification and lipase-catalyzed enzymatic synthesis.

Natural Sources of this compound

While synthesis is the primary source for commercial applications, understanding the natural origins of this compound provides context for its historical use and biocompatibility. The ester is found in various animal and plant waxes.[9]

Animal Sources

-

Spermaceti : Historically the most famous source, spermaceti is a waxy substance found in the head cavity of the sperm whale (Physeter macrocephalus). It is a complex mixture of waxes, with this compound being the principal component, constituting approximately 70% of its composition.[10] The use of whale-derived spermaceti is now banned to protect the species.[11]

-

Stony Corals : Reef-building corals contain significant amounts of this compound in their tissues. It is believed to function partly as an antifeedant, deterring predators.[3]

-

Beeswax : Produced by honey bees (Apis mellifera), beeswax is a complex mixture of esters, fatty acids, and hydrocarbons.[11] While myricyl palmitate is a major component, this compound is also present, contributing to its characteristic properties used in cosmetics and pharmaceuticals.[12]

Plant-Derived Sources

Direct extraction from plants is less common than from animal sources. However, this compound has been reported in plants such as wheat (Triticum aestivum) and guava (Psidium guajava).[13] More significantly, the precursors for its synthesis—palmitic acid and cetyl alcohol—are readily and sustainably derived from vegetable oils, particularly palm oil and coconut oil.[5] This plant-based origin is the foundation of modern, ethical this compound production.[6]

Synthesis of this compound

The industrial production of this compound relies on the direct esterification of palmitic acid with cetyl alcohol. This reaction can be driven by either chemical or enzymatic catalysts, each with distinct advantages and process considerations.

Method 1: Chemical Synthesis via Acid-Catalyzed Esterification

This classical approach utilizes a strong acid catalyst to accelerate the reaction between the carboxylic acid and the alcohol.

Causality and Rationale : The acid catalyst (H+) protonates the carbonyl oxygen of palmitic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of cetyl alcohol.[14] The reaction is reversible, so the removal of water, a byproduct, is crucial to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle. This is often achieved through azeotropic distillation.

Common Catalysts :

-

Homogeneous catalysts: p-Toluenesulfonic acid (p-TSA), sulfuric acid, phosphoric acid.[15][16]

-

Heterogeneous (solid acid) catalysts: Tungstated zirconia (WO3–ZrO2) has been shown to be highly effective, offering advantages in catalyst recovery and reuse, thus aligning with green chemistry principles.[2]

Detailed Protocol: Chemical Synthesis using a Solid Acid Catalyst[3]

This protocol is based on the high-yield synthesis using a WO3–ZrO2 catalyst.

1. Catalyst Preparation (15 wt% WO3–ZrO2 calcined at 800°C):

- Rationale: Co-precipitation followed by calcination at a high temperature enhances the acidity and stabilizes the active tetragonal phase of zirconia, leading to higher catalytic activity.[2]

- Prepare an aqueous solution of zirconyl chloride (ZrOCl2·8H2O).

- Add a solution of ammonium metatungstate to the zirconia solution under vigorous stirring.

- Induce co-precipitation by slowly adding an ammonium hydroxide solution until the pH reaches ~8.

- Age the resulting gel, then filter, wash thoroughly with deionized water to remove chloride ions, and dry overnight.

- Calcine the dried powder at 800°C to produce the final catalyst.

2. Esterification Reaction:

- Rationale: A 1:1 molar ratio of reactants is stoichiometric. The reaction is performed at a temperature above the melting points of the reactants and below the boiling point of the solvent (if used) to ensure a liquid phase and prevent solvent loss.

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine palmitic acid (e.g., 6 mmol) and cetyl alcohol (e.g., 6 mmol).

- Add the prepared WO3–ZrO2 catalyst (e.g., 5% by weight of reactants).

- Set the reaction temperature to 162°C.

- Maintain vigorous stirring to ensure proper mixing and contact with the heterogeneous catalyst.

- Monitor the reaction progress over time (e.g., 1-5 hours) by taking aliquots and analyzing for the disappearance of palmitic acid via titration or chromatography.

3. Product Isolation and Purification:

- Rationale: The solid catalyst can be easily removed by filtration. Washing removes any unreacted starting materials or water-soluble impurities.

- After the reaction reaches completion (as determined by monitoring), cool the mixture.

- If a solvent was used, remove it under reduced pressure.

- Filter the hot mixture to remove the solid catalyst. The catalyst can be washed, dried, and reused.[2]

- The resulting crude this compound can be purified further by washing with a hot aqueous solution to remove any residual acid or alcohol, followed by drying.

Data Presentation: Chemical Synthesis Performance

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 15% WO3–ZrO2 | 1:1 | 162 | 5 | 98.4 | [2] |

| Phosphoric Acid | Stoichiometric | 95 | 8+ | Incomplete/Low | [15] |

Workflow Visualization: Acid-Catalyzed Esterification

Method 2: Enzymatic Synthesis via Lipase Catalysis

Enzymatic synthesis represents a greener, more sustainable alternative to chemical methods. It employs lipases, enzymes that catalyze the hydrolysis of esters in aqueous environments but can drive the synthesis of esters in non-aqueous or micro-aqueous conditions.